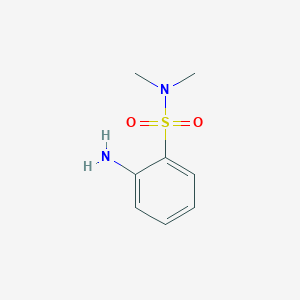

2-amino-N,N-dimethylbenzenesulfonamide

Descripción general

Descripción

2-amino-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2-nitro-N,N-dimethylbenzenesulfonamide with reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. The reduction of the nitro group to an amino group is a key step in this process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction reactions using catalytic hydrogenation. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives

Aplicaciones Científicas De Investigación

Key Applications

-

Intermediate in Sulfonamide Synthesis

- 2-Amino-N,N-dimethylbenzenesulfonamide serves as a critical intermediate in the synthesis of sulfonamide-based compounds, which are known for their diverse biological activities. This compound facilitates the formation of various sulfonamide derivatives with tailored properties, making it essential in pharmaceutical development .

- Pharmaceuticals

- Agrochemicals

- Dyes and Pigments

- Polymers

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel sulfonamide derivatives using this compound as a starting material. The resulting compounds showed enhanced antibacterial activity against resistant strains of bacteria, highlighting the compound's significance in pharmaceutical research.

Case Study 2: Development of Agrochemicals

Research focused on creating environmentally friendly herbicides utilized this compound to develop compounds that effectively control weed growth while being less harmful to non-target species. The study reported successful field trials demonstrating improved crop yields.

Mecanismo De Acción

The mechanism of action of 2-amino-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-N-ethylbenzenesulfonamide

- 2-amino-N-methylbenzenesulfonamide

- N,N-dimethyl-4-aminobenzenesulfonamide

Uniqueness

2-amino-N,N-dimethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of two methyl groups on the nitrogen atom. This structural configuration imparts distinct chemical and biological properties, making it valuable in various applications .

Actividad Biológica

2-amino-N,N-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally related to other sulfonamides that have been studied extensively for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₁N₃O₂S. Its structure features a sulfonamide group attached to a benzene ring with an amino group and two methyl groups on the nitrogen atom. This configuration is crucial for its biological activity.

Research indicates that sulfonamide derivatives can interact with various biological targets:

- Calcium Channels : Studies suggest that certain sulfonamides can modulate calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance. For instance, 4-(2-amino-ethyl)-benzenesulfonamide has been shown to decrease perfusion pressure in isolated rat heart models, indicating potential cardiovascular benefits .

- Anticancer Activity : Sulfonamides have been investigated for their ability to inhibit tumor growth. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival .

Cardiovascular Effects

The impact of sulfonamides on cardiovascular health is notable. Research has indicated that this compound may influence blood pressure regulation through calcium channel modulation . This effect could be beneficial in managing conditions such as hypertension.

Anticancer Potential

Emerging studies indicate that this compound may exhibit anticancer properties by inducing apoptosis and inhibiting cell migration in cancer cells. For example, related compounds have shown effectiveness against non-small cell lung carcinoma (NSCLC) by targeting specific molecular pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary computational studies using tools like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies suggest favorable permeability and bioavailability profiles compared to other sulfonamide derivatives .

Case Studies

- Cardiovascular Study : In an experimental model using isolated rat hearts, researchers observed that administration of 4-(2-amino-ethyl)-benzenesulfonamide resulted in significant reductions in perfusion pressure and coronary resistance over time. This suggests a possible mechanism through which the compound could exert protective cardiovascular effects .

- Anticancer Research : A study investigating the effects of related sulfonamide derivatives on NSCLC cells demonstrated that these compounds could significantly reduce colony formation and induce apoptosis in vitro. This highlights the potential of sulfonamide derivatives as candidates for cancer therapy .

Propiedades

IUPAC Name |

2-amino-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWXWPWKFMLCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360617 | |

| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54468-86-9 | |

| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.